2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated derivative of ethanone, characterized by the presence of a chloro group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one typically involves the chlorination of 1-(2,3,4-trimethylphenyl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the ethanone group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: 2-Chloro-1-(2,3,4-trimethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2,3,4-trimethylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The trimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and selectivity. The carbonyl group can undergo reduction or oxidation, further modulating its biological activity.
Comparison with Similar Compounds
2-Chloro-1-(2,3,4-trimethylphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one: Similar structure but different substitution pattern on the phenyl ring.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methyl groups, leading to different chemical properties and reactivity.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a single methyl group on the phenyl ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
211935-08-9 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-1-(2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO/c1-7-4-5-10(11(13)6-12)9(3)8(7)2/h4-5H,6H2,1-3H3 |
InChI Key |
PUAHSSFVNBYAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)CCl)C)C |
Origin of Product |
United States |
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